molecular formula C7H3ClFNS B1587287 4-Chloro-1-fluoro-2-isothiocyanatobenzene CAS No. 247170-25-8

4-Chloro-1-fluoro-2-isothiocyanatobenzene

Cat. No. B1587287
M. Wt: 187.62 g/mol
InChI Key: RUASREJPMXNHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-fluoro-2-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol . It is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of 4-Chloro-1-fluoro-2-isothiocyanatobenzene can be achieved through nucleophilic aromatic substitution reactions . A detailed mechanism for such a reaction involves the attack of a nucleophile on one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex . The synthesis of this compound is analogous to that of 3-chloro-4-fluoroaniline .


Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-1-fluoro-2-isothiocyanatobenzene are likely to be nucleophilic aromatic substitution reactions . These reactions involve the replacement of one of the substituents in an aromatic ring by a nucleophile .

Scientific Research Applications

Molecular Interactions and Crystal Structures

Studies on fluorobenzenes, including those with chloro and fluoro substitutions, have contributed to understanding the weak acceptor capabilities of the C−F group and the nature of C−H···F interactions in crystalline structures (Thalladi et al., 1998). Such research is crucial for the development of new materials and for understanding molecular packing in solid-state chemistry.

Organometallic Chemistry

Fluorinated benzenes, including those with chloro and fluoro groups, are increasingly recognized for their roles in organometallic chemistry and catalysis (Pike et al., 2017). Their ability to act as solvents or ligands in metal complexes opens avenues for new catalytic reactions and synthetic strategies.

Photocatalytic Transformations

Recent advances in photocatalytic transformations highlight the potential of fluorinated compounds in promoting various organic reactions under light irradiation (Shang et al., 2019). Although not directly related to 4-Chloro-1-fluoro-2-isothiocyanatobenzene, this research indicates the growing importance of fluorinated molecules in sustainable chemistry applications.

properties

IUPAC Name

4-chloro-1-fluoro-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUASREJPMXNHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371456
Record name 4-chloro-1-fluoro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-fluoro-2-isothiocyanatobenzene

CAS RN

247170-25-8
Record name 4-chloro-1-fluoro-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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